molecular formula C16H13NO3 B10758036 3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid

3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid

Cat. No.: B10758036
M. Wt: 267.28 g/mol
InChI Key: LASWLEUVWJDDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid is an organic compound belonging to the class of fluorenes. It consists of a fluorene moiety, which includes two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid typically involves the reaction of 9H-fluoren-9-one with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with a suitable propanoic acid derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols .

Scientific Research Applications

3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid involves its interaction with specific molecular targets. For instance, it binds to human transthyretin, inhibiting its aggregation into amyloid fibrils. This interaction is facilitated by the compound’s ability to occupy hydrophobic binding sites on the protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(9H-fluoren-9-ylideneamino)oxy]propanoic acid is unique due to its specific binding affinity to transthyretin and its ability to inhibit fibrillogenesis. This property distinguishes it from other similar compounds, making it a valuable candidate for therapeutic research .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

3-(fluoren-9-ylideneamino)oxypropanoic acid

InChI

InChI=1S/C16H13NO3/c18-15(19)9-10-20-17-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,18,19)

InChI Key

LASWLEUVWJDDBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCCC(=O)O

Origin of Product

United States

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